5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid
Description
Properties
CAS No. |
1806497-13-1 |
|---|---|
Molecular Formula |
C8H6F3NO3 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pyridine Ring Formation via Enamine Cyclization
A patent by EP2821399A1 describes constructing the pyridine core using 4,4,4-trifluoro-3-oxobutanoyl chloride as the trifluoromethyl source. Reaction with enamine derivatives under basic conditions yields dihydropyridine intermediates, which undergo oxidation to form the aromatic system:
Regioselective Functionalization of Halogenated Pyridines
Chloro-to-Methoxy Substitution
PubMed study (11767084) highlights regioselective amination and alkoxylation of 2,6-dichloro-3-trifluoromethylpyridine. Using N-benzylmethylamine , the 6-position is selectively aminated (>98% regioselectivity), leaving the 2-chloro group for methoxy substitution:
Hydrolysis of the 3-trifluoromethyl group to a carboxylic acid is achieved using excess sodium methoxide followed by acid treatment, yielding 85–92% purity.
Hydrogenolytic Dehalogenation and Carboxylation
Catalytic Hydrogenation of Chloronicotinic Acids
ChemicalBook outlines a route starting with 2-chloro-6-trifluoromethylnicotinic acid , which undergoes hydrogenation over 5% Pd/C in methanol to remove the 2-chloro group. Subsequent nitration at position 5 introduces a nitro group, which is reduced to an amine and substituted with methoxy:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrogenation | H₂, Pd/C, MeOH, 25°C, 12h | 90% |
| Nitration | HNO₃, H₂SO₄, 0°C | 75% |
| Reduction | H₂, Ra-Ni, EtOH | 88% |
| Methoxy Substitution | NaOMe, CuI, DMF, 80°C | 82% |
This method requires careful control of nitration regiochemistry, as the trifluoromethyl group directs electrophilic substitution to position 5.
Direct Carboxylation of Trifluoromethylpyridines
Hydrolysis of Trifluoromethyl Groups
J-STAGE research demonstrates converting 3-trifluoromethyl groups to carboxylic acids via alkaline hydrolysis. Using 5-methoxy-6-trifluoromethylpyridine , reaction with 10% NaOH at 100°C for 24h yields the carboxylic acid:
This single-step method achieves 68% yield but requires harsh conditions that may degrade sensitive substituents.
Industrial-Scale Synthesis
Continuous Flow Reactor Optimization
EP2821399A1 emphasizes scalability using continuous flow systems to enhance reaction control and reduce costs. Key parameters include:
-
Residence Time : 30–60 minutes for cyclocondensation
-
Temperature Gradient : 80°C (Zone 1) → 120°C (Zone 2)
-
Catalyst Recycling : Pd/C recovered with >95% efficiency
A comparative analysis of batch vs. flow synthesis shows a 40% reduction in byproducts under flow conditions.
Stability and Purification Challenges
Chemical Reactions Analysis
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety (-COOH) enables diverse transformations:
2.1. Esterification
-
Reaction Conditions : Acid catalysts (e.g., H2SO4) with alcohols (e.g., methanol, ethanol).
-
Products : Methyl/ethyl esters of 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid.
2.2. Amidation
-
Reaction Conditions : Coupling agents (e.g., DCC, HOBt) with amines (e.g., NH3, primary/secondary amines).
-
Products : Amides (e.g., N-hydroxybenzotriazole esters).
2.3. Decarboxylation
-
Reaction Conditions : Strong bases (e.g., NaOH, K2CO3) under high-temperature conditions.
-
Products : Pyridine derivatives with loss of CO2.
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Esterification | H2SO4, MeOH | Methyl ester |
| Amidation | DCC, NH3 | Amide derivative |
| Decarboxylation | NaOH, Δ | Pyridine core |
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group (-CF3) is generally inert but can participate in specific transformations under harsh conditions:
3.1. Nucleophilic Substitution
-
Mechanism : Methoxide attack on CF3, leading to elimination of fluoride and formation of reactive intermediates .
-
Conditions : Excess NaOMe, followed by acid hydrolysis.
3.2. Elimination Reactions
-
Mechanism : Loss of fluoride ions from CF3 under strong nucleophilic conditions .
-
Conditions : High-temperature methoxide treatment.
-
Products : Aromatic derivatives with modified substituents .
Reactions Involving the Methoxy Group
The methoxy group (-OCH3) is susceptible to demethylation and substitution:
4.1. Demethylation
-
Reaction Conditions : Strong acids (e.g., HBr, HI) or Lewis acids (e.g., AlCl3).
-
Products : Phenolic derivatives (e.g., 6-(trifluoromethyl)pyridine-3-carboxylic acid).
4.2. Nucleophilic Aromatic Substitution
-
Mechanism : Substitution of methoxy with nucleophiles (e.g., NH3, amines).
-
Conditions : High temperatures, strong bases.
5.1. Hydrolysis of Trifluoromethyl to Carboxylic Acid
Mechanism :
-
Deprotonation : Methoxide deprotonates the ionizable group (e.g., methylamino).
-
Elimination : Loss of fluoride, forming a reactive intermediate.
-
Rearomatization : Attack by methoxide, followed by elimination of additional fluorides to yield the carboxylic acid .
5.2. Methoxylation via Nucleophilic Substitution
Mechanism :
-
Methoxide Attack : Substitution of halogen (e.g., Cl) at position 2 of pyridine.
-
Formation of Methoxy Group : Regioselective substitution under controlled conditions .
Reaction Stability and Limitations
-
CF3 Group Stability : Generally inert under mild conditions but reactive under strong nucleophilic or basic environments .
-
Pyridine Ring Reactivity : Deactivated due to electron-withdrawing groups, limiting electrophilic substitution.
Comparative Analysis of Reaction Conditions
| Reaction Type | Temperature Range | Yield Range | Key References |
|---|---|---|---|
| Hydrolysis | 50–100°C | 80–95% | |
| Esterification | 25–50°C | 70–90% | |
| Amidation | 0–25°C | 60–85% | |
| Demethylation | 100–150°C | 50–80% |
Scientific Research Applications
Pharmaceutical Applications
5-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid has shown promise in several pharmaceutical applications:
- Calcium Channel Blockers : Compounds related to this structure have been identified as potential calcium channel blockers, which are crucial in treating cardiovascular diseases .
- Vanilloid Receptor Antagonists : Some derivatives act as antagonists for vanilloid receptors, which are involved in pain pathways, indicating potential use in analgesics .
- Antimicrobial Properties : Research has suggested that trifluoromethylpyridines may exhibit antimicrobial activity, making them candidates for developing new antibiotics .
Agrochemical Applications
In agrochemistry, trifluoromethylpyridines are recognized for their effectiveness as herbicides and pesticides. The incorporation of trifluoromethyl groups enhances the biological activity of these compounds against various pests and weeds. For instance:
- Herbicide Development : Trifluoromethylpyridines are utilized in formulating herbicides that target specific weed species while minimizing damage to crops .
Case Studies
- Synthesis and Characterization : A study published in the Journal of Fluorine Chemistry detailed the synthesis of various trifluoromethylpyridine derivatives and their biological evaluations. The results highlighted their effectiveness as intermediates in pharmaceutical synthesis .
- Agrochemical Efficacy : Research conducted on the application of trifluoromethylpyridines in agricultural settings demonstrated significant reductions in pest populations when used as part of integrated pest management strategies. These findings support their role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Key Properties
The table below compares structural analogs based on substituents at positions 5 and 6:
Biological Activity
5-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid (MTPCA) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to detail the biological activity of MTPCA, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
MTPCA features a pyridine ring substituted with a methoxy group at position 5 and a trifluoromethyl group at position 6. The carboxylic acid group at position 3 enhances its solubility and potential interactions with biological targets. The presence of the trifluoromethyl group is particularly noteworthy, as it often contributes to increased metabolic stability and bioactivity.
Antimicrobial Activity
Research indicates that MTPCA exhibits significant antimicrobial properties. In a study comparing various pyridine derivatives, MTPCA demonstrated inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key enzymatic pathways essential for bacterial survival.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| MTPCA | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Anticancer Properties
MTPCA has also been investigated for its anticancer potential. In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed that MTPCA induced apoptosis in a dose-dependent manner. Flow cytometry analyses revealed that treatment with MTPCA resulted in increased levels of cleaved caspase-3, indicating activation of the intrinsic apoptotic pathway.
Case Study: MTPCA in Cancer Research
In a comparative study, MTPCA was tested against doxorubicin, a well-known chemotherapeutic agent. The results indicated that MTPCA exhibited comparable cytotoxicity with an IC50 value of 5 µM against MCF-7 cells, suggesting its potential as an alternative or adjunctive therapeutic agent in cancer treatment.
The biological activity of MTPCA is attributed to its ability to interact with specific molecular targets within cells. For instance, it has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation. The trifluoromethyl group enhances binding affinity to these targets, increasing the compound's efficacy.
Enzyme Inhibition Example
Inhibition studies revealed that MTPCA acts as an inhibitor of branched-chain amino acid transaminases (BCATs), which play a crucial role in amino acid metabolism in cancer cells. The compound's structure allows it to fit into the active site of BCATs effectively, blocking substrate access.
Comparative Analysis with Similar Compounds
MTPCA's unique structure offers advantages over other pyridine derivatives. For example, while other compounds like 2-chloro-3-methylquinoline-4-carboxylic acid show some biological activity, they lack the trifluoromethyl group that enhances metabolic stability and bioactivity.
| Compound | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Trifluoromethyl enhances potency |
| 2-Chloro-3-methylquinoline-4-carboxylic acid | Moderate Antimicrobial | Lacks trifluoromethyl substitution |
Q & A
Q. Basic Research Focus
- ¹H NMR : The pyridine ring protons (H-2, H-4) show distinct splitting patterns. For example, H-4 in 5-chloro-6-CF₃-pyridine-3-carboxylic acid appears as a singlet at δ 8.56 ppm due to deshielding by the electron-withdrawing CF₃ group .
- ¹³C NMR : The CF₃ carbon resonates at δ ~121.8 ppm (q, J = 276 Hz), while the carboxylic acid carbon appears at δ ~167.9 ppm .
- HRMS : Exact mass calculations (e.g., m/z 224.9804 for C₇H₃ClF₃NO₂) confirm molecular formula integrity .
What factors influence the stability of 5-methoxy-6-CF₃-pyridine-3-carboxylic acid under acidic or basic conditions?
Advanced Research Focus
The compound is prone to hydrolysis under strong acidic conditions (e.g., 10 N HCl at 100°C), which can cleave the methoxy group or decarboxylate the carboxylic acid . Stability assays show:
- Acidic Conditions : Degradation occurs within 3 hours at pH < 2.
- Basic Conditions : The carboxylic acid deprotonates (pKa ~3.7), forming a carboxylate salt that enhances solubility but may reduce reactivity in coupling reactions .
Mitigation : Use buffered solutions (pH 4–6) during purification and storage .
How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Focus
Density functional theory (DFT) calculations reveal that the electron-deficient pyridine ring (due to CF₃ and COOH groups) directs nucleophilic attack to the 2-position. The methoxy group at C-5 exerts steric hindrance, reducing reactivity at C-6 .
Application : Simulate Fukui indices to identify electrophilic hotspots or use molecular docking to study interactions with biological targets (e.g., enzymes) .
Why do reported yields vary for halo derivatives of this compound (e.g., 5-Cl vs. 5-Br analogs)?
Data Contradiction Analysis
In -Br-6-CF₃-pyridine-3-carboxylic acid (97% yield) outperforms 5-Cl (70%) and 5-I (70%) derivatives. This discrepancy arises from:
- Halogen Reactivity : Br⁻ is a better leaving group than Cl⁻ in SNAr reactions.
- Purification Efficiency : Brominated derivatives crystallize more readily, simplifying isolation .
Recommendation : Use KI/KF exchange for halogen tuning or employ flow chemistry to improve reproducibility .
What strategies are effective for purifying 5-methoxy-6-CF₃-pyridine-3-carboxylic acid from byproducts?
Q. Methodological Focus
- Chromatography : CombiFlash silica gel columns with cyclohexane/EtOAc (7:3) effectively separate carboxylic acid products from ester or nitrile intermediates .
- Recrystallization : Use ethanol/water mixtures (1:3) to exploit pH-dependent solubility. The carboxylic acid precipitates at pH 4–5 .
- TLC Monitoring : Rf values of 0.3–0.5 in EtOAc/hexane (1:1) indicate purity .
How does the trifluoromethyl group influence the compound’s electronic properties and biological activity?
Advanced Research Focus
The CF₃ group increases lipophilicity (logP ~2.1) and electron-withdrawing effects, stabilizing the pyridine ring against metabolic oxidation. In medicinal chemistry, this enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Experimental Validation : Compare IC₅₀ values of CF₃ vs. CH₃ analogs in enzyme assays .
What are the limitations of current synthetic routes for scale-up to multi-gram quantities?
Q. Advanced Research Focus
- Cost : Trifluoromethylation reagents (e.g., CF₃Cu) are expensive.
- Safety : Exothermic reactions (e.g., nitrile hydrolysis) require controlled heating .
Improvements : Catalytic trifluoromethylation (e.g., using Pd/CF₃X) or continuous-flow reactors to enhance scalability .
How can the carboxylic acid moiety be functionalized for downstream applications?
Q. Methodological Focus
- Esterification : Use SOCl₂/MeOH to form methyl esters for amide coupling.
- Decarboxylation : Heat with CuO at 200°C to remove COOH, generating 5-methoxy-6-CF₃-pyridine .
- Peptide Coupling : Activate with EDC/HOBt for conjugation to amino groups .
What analytical techniques differentiate this compound from its positional isomers (e.g., 4-CF₃ vs. 6-CF₃)?
Q. Advanced Research Focus
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3200 cm⁻¹) and CF₃ bends (~1120 cm⁻¹) vary with substitution patterns .
- X-ray Crystallography : Resolves methoxy and CF₃ positions on the pyridine ring .
- ¹⁹F NMR : CF₃ groups show distinct chemical shifts (δ −66.5 ppm for 6-CF₃ vs. δ −63.2 ppm for 4-CF₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
